Cas no 923237-78-9 (2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate)
2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate is a fluorinated carbamate derivative characterized by its trifluoroethyl group and methoxyphenyl substituent. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate in the development of pharmaceuticals and agrochemicals. The trifluoroethyl moiety enhances metabolic stability and lipophilicity, while the methoxyphenyl group may contribute to specific binding interactions. Its well-defined structure allows for precise modifications, making it valuable for structure-activity relationship studies. The compound is typically handled under controlled conditions due to its reactivity. Its applications include use in peptide mimetics and enzyme inhibitor research, where its electronic and steric properties are leveraged.
923237-78-9 structure
Product Name:2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate
CAS No:923237-78-9
MF:C10H10F3NO3
MW:249.18651342392
CID:3108766
PubChem ID:16226838
Update Time:2025-06-07
2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- 2,2,2-trifluoroethyl 2-methoxyphenylcarbamate
- EN300-16352
- 2,2,2-trifluoroethylN-(2-methoxyphenyl)carbamate
- Z55292552
- 2,2,2-Trifluoroethyl (2-methoxyphenyl)carbamate
- CS-0347689
- 923237-78-9
- 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate
- AKOS000118145
- G36912
- 2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate
-
- Inchi: 1S/C10H10F3NO3/c1-16-8-5-3-2-4-7(8)14-9(15)17-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15)
- InChI Key: BUJPILRLKDZPEJ-UHFFFAOYSA-N
- SMILES: FC(COC(NC1C=CC=CC=1OC)=O)(F)F
Computed Properties
- Exact Mass: 249.06127767Da
- Monoisotopic Mass: 249.06127767Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 47.6Ų
2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B589143-5mg |
2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate |
923237-78-9 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B589143-10mg |
2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate |
923237-78-9 | 10mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B589143-50mg |
2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate |
923237-78-9 | 50mg |
$ 95.00 | 2022-06-07 | ||
| Enamine | EN300-16352-0.05g |
2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate |
923237-78-9 | 0.05g |
$64.0 | 2023-02-09 | ||
| Enamine | EN300-16352-0.1g |
2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate |
923237-78-9 | 0.1g |
$66.0 | 2023-02-09 | ||
| Enamine | EN300-16352-0.25g |
2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate |
923237-78-9 | 0.25g |
$92.0 | 2023-02-09 | ||
| Enamine | EN300-16352-0.5g |
2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate |
923237-78-9 | 0.5g |
$175.0 | 2023-02-09 | ||
| Enamine | EN300-16352-1.0g |
2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate |
923237-78-9 | 1.0g |
$256.0 | 2023-02-09 | ||
| Enamine | EN300-16352-2.5g |
2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate |
923237-78-9 | 2.5g |
$503.0 | 2023-02-09 | ||
| Enamine | EN300-16352-5.0g |
2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate |
923237-78-9 | 5.0g |
$743.0 | 2023-02-09 |
2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate Related Literature
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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